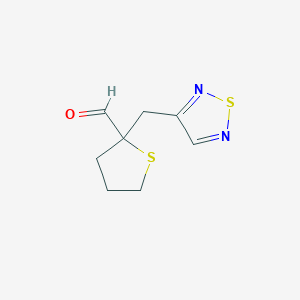![molecular formula C6H12BrN5 B13077666 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077666.png)
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that contains a triazole ring substituted with a bromo group and a dimethylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.
Bromination: The triazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Dimethylaminoethyl Side Chain: The final step involves the alkylation of the triazole ring with 2-(dimethylamino)ethyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a different substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substituted Triazoles: Various substituted triazoles can be formed depending on the nucleophile used in substitution reactions.
Oxidized or Reduced Triazoles: Products with altered oxidation states of the triazole ring.
Coupled Products: New compounds with different substituents replacing the bromo group.
Applications De Recherche Scientifique
5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.
Biological Studies: The compound can be used to study the interactions of triazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms involving triazole-containing molecules.
Material Science: The compound can be incorporated into polymers and materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which is useful in anticancer research.
Comparaison Avec Des Composés Similaires
5-Bromo-1-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide: This compound also contains a bromo group and a dimethylaminoethyl side chain but has an acridine moiety instead of a triazole ring.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another bromo-substituted compound with different functional groups and applications.
Uniqueness: 5-Bromo-1-[2-(dimethylamino)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical reactivity and biological activity compared to other bromo-substituted compounds
Propriétés
Formule moléculaire |
C6H12BrN5 |
|---|---|
Poids moléculaire |
234.10 g/mol |
Nom IUPAC |
5-bromo-1-[2-(dimethylamino)ethyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12BrN5/c1-11(2)3-4-12-5(7)9-6(8)10-12/h3-4H2,1-2H3,(H2,8,10) |
Clé InChI |
RAMQWJDZMICTLZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C(=NC(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


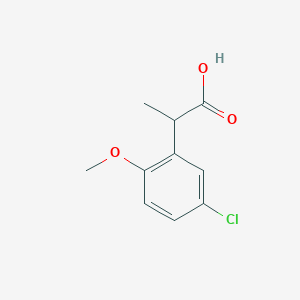

![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
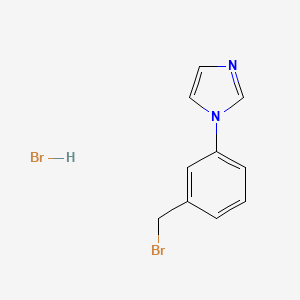
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)

![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
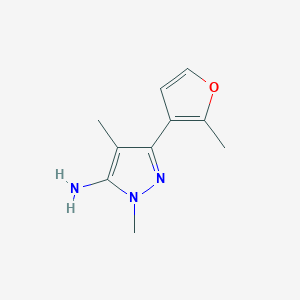
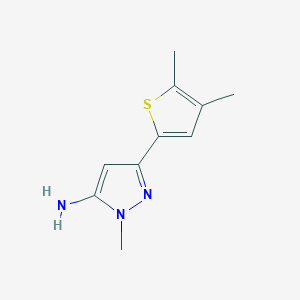

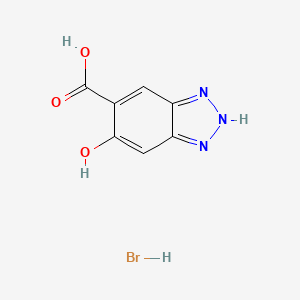

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)
